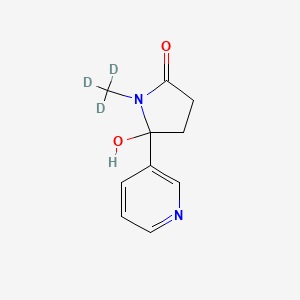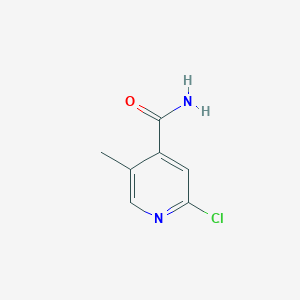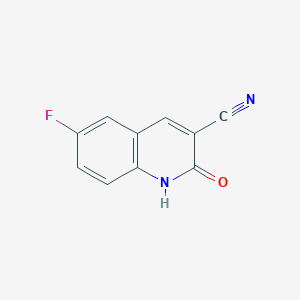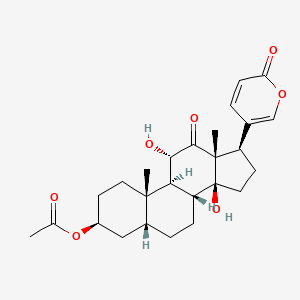
Acetylarenobufagin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetylarenobufagin involves several steps, starting from natural sources such as toad venom. The compound is extracted and purified through a series of chemical reactions, including acetylation and oxidation . Specific reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from natural sources, followed by chemical synthesis to enhance yield and purity . Advanced techniques such as chromatography and crystallization are employed to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Acetylarenobufagin undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction to less oxidized forms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different biological activities .
Wissenschaftliche Forschungsanwendungen
Acetylarenobufagin has a wide range of scientific research applications:
Wirkmechanismus
Acetylarenobufagin exerts its effects by modulating hypoxia-inducible factor-1 (HIF-1), a transcription factor involved in cellular response to low oxygen levels . It binds to specific molecular targets, leading to the activation or inhibition of various signaling pathways that regulate cell survival, proliferation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arenobufagin: Another steroidal compound with similar biological activities.
Bufalin: Known for its cardiotonic and anticancer properties.
Cinobufagin: Exhibits similar mechanisms of action and therapeutic potential.
Uniqueness
Its distinct chemical structure and biological activities set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C26H34O7 |
|---|---|
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
[(3S,5R,8R,9S,10S,11S,13R,14S,17R)-11,14-dihydroxy-10,13-dimethyl-12-oxo-17-(6-oxopyran-3-yl)-2,3,4,5,6,7,8,9,11,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C26H34O7/c1-14(27)33-17-8-10-24(2)16(12-17)5-6-19-21(24)22(29)23(30)25(3)18(9-11-26(19,25)31)15-4-7-20(28)32-13-15/h4,7,13,16-19,21-22,29,31H,5-6,8-12H2,1-3H3/t16-,17+,18-,19-,21-,22+,24+,25+,26+/m1/s1 |
InChI-Schlüssel |
QXXMSIJXDTVQBY-VDFARBNLSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2[C@@H](C(=O)[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)C |
Kanonische SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2C(C(=O)C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3R,12S,16R)-15-(5,6-dihydroxy-6-methylheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12431805.png)
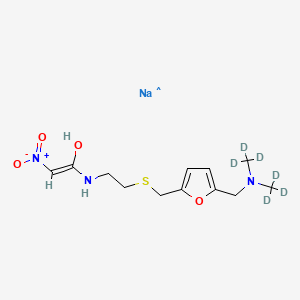
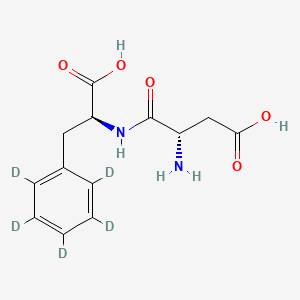
![3-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-hydroxyphenyl}-7-hydroxychromen-4-one](/img/structure/B12431834.png)
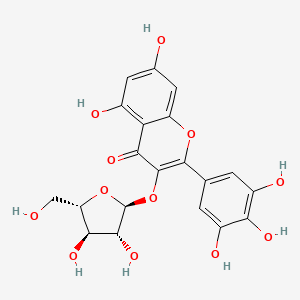

![N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamoyl bromide](/img/structure/B12431851.png)
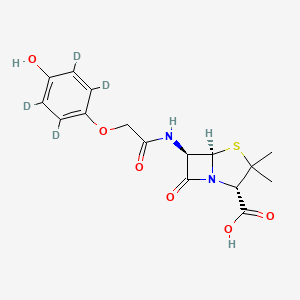
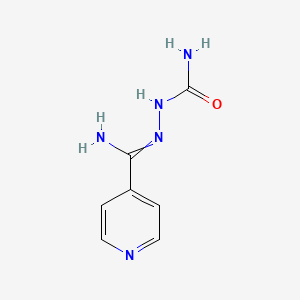
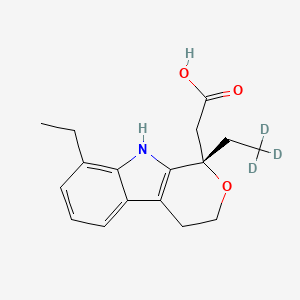
![N-((1R,6R)-6-Amino-2,2-difluorocyclohexyl)-5-methyl-4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B12431871.png)
